molecular formula C7H9ClN2O B15157229 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one

1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one

Cat. No.: B15157229
M. Wt: 172.61 g/mol
InChI Key: MEGNXERWIKVLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chloroethyl group and an ethanone moiety attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one can be compared with other imidazole derivatives such as:

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

1-(2-chloro-3-ethylimidazol-4-yl)ethanone

InChI

InChI=1S/C7H9ClN2O/c1-3-10-6(5(2)11)4-9-7(10)8/h4H,3H2,1-2H3

InChI Key

MEGNXERWIKVLEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1Cl)C(=O)C

Origin of Product

United States

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